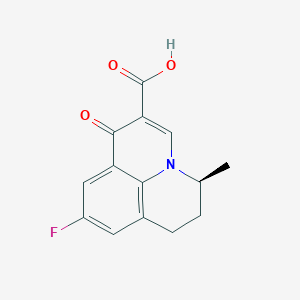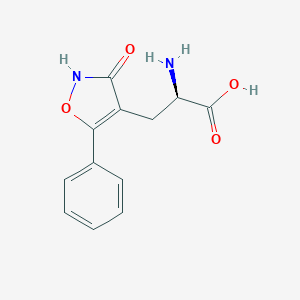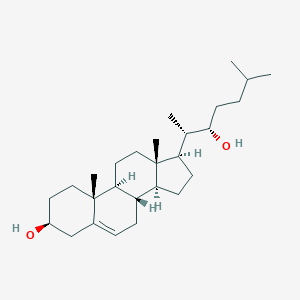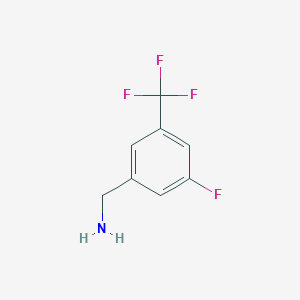![molecular formula C16H34O8P2 B121533 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane CAS No. 150250-33-2](/img/structure/B121533.png)
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BDP and is a phosphonate ester that has been synthesized through a unique method.
Mechanism Of Action
The mechanism of action of BDP is not yet fully understood. However, it is believed that the compound exerts its antiviral and anticancer effects by inhibiting various enzymes and proteins involved in viral replication and cancer cell proliferation.
Biochemical And Physiological Effects
BDP has been shown to have low toxicity, making it a relatively safe compound for use in scientific research. However, further studies are needed to fully understand the biochemical and physiological effects of BDP on living organisms.
Advantages And Limitations For Lab Experiments
One advantage of using BDP in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, BDP has been shown to have potent antiviral and anticancer properties, making it a promising candidate for the development of new therapies.
However, one limitation of using BDP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the toxicity and potential side effects of BDP on living organisms.
Future Directions
There are several potential future directions for the study of BDP. One area of interest is the development of new antiviral therapies based on BDP. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential use in the development of new cancer therapies.
In agriculture, BDP has the potential to be developed into a new class of insecticides and fungicides that are less harmful to the environment and human health than traditional pesticides. Finally, the potential use of BDP in the development of new materials, such as flame retardants and polymer composites, is an area of ongoing research.
Synthesis Methods
The synthesis of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane involves the reaction between 3-chloro-1,2-propanediol and diethyl phosphite in the presence of a strong base such as sodium hydride. The resulting product is then treated with sodium hydroxide to yield the desired compound. This method is relatively simple and efficient, making it an attractive option for large-scale synthesis.
Scientific Research Applications
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BDP has been found to exhibit potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. BDP has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
In agriculture, BDP has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. BDP has also been investigated for its potential use in the development of new materials, such as flame retardants and polymer composites.
properties
IUPAC Name |
2-[3,3-bis(diethoxyphosphoryl)propoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8P2/c1-5-21-25(17,22-6-2)16(26(18,23-7-3)24-8-4)12-14-20-15-11-9-10-13-19-15/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKXZDAEQKSJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
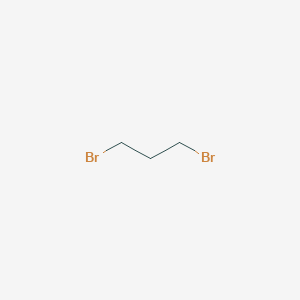


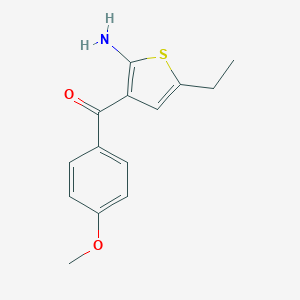

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)


